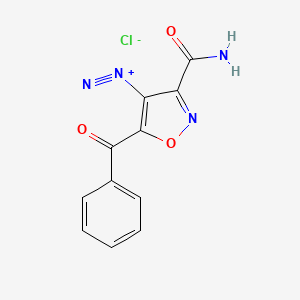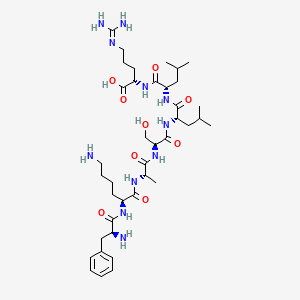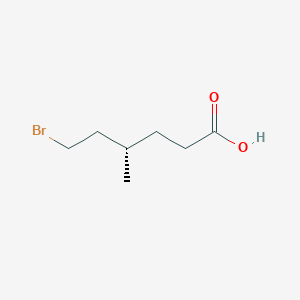![molecular formula C26H46N2O2Si B12588272 2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide CAS No. 322728-97-2](/img/structure/B12588272.png)
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of a silyl group attached to a benzene ring. This compound is notable for its unique structural features, which include a dimethyl(octyl)silyl group and tetraethylbenzene-1,4-dicarboxamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide typically involves the following steps:
Formation of the Silyl Group: The dimethyl(octyl)silyl group is introduced through a silylation reaction.
Attachment to Benzene Ring: The silyl group is then attached to the benzene ring through a substitution reaction, often using a metal catalyst to facilitate the process.
Formation of the Dicarboxamide Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Silylation: Large quantities of the alcohol are reacted with silyl chloride in industrial reactors.
Catalytic Substitution: The silyl group is attached to the benzene ring using high-efficiency metal catalysts.
Amide Formation: The dicarboxamide moiety is introduced using automated systems to ensure precision and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or organometallic reagents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as a biochemical probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The silyl group can form stable interactions with active sites of enzymes, thereby inhibiting or modulating their activity. The dicarboxamide moiety can interact with various receptors, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl ether: Commonly used as a protecting group for alcohols.
Triethylsilyl ether: Offers greater stability compared to trimethylsilyl ether.
Tert-butyldimethylsilyl ether: Provides enhanced resistance to hydrolysis.
Uniqueness
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide is unique due to its combination of a silyl group and a dicarboxamide moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring both stability and reactivity.
Propriétés
Numéro CAS |
322728-97-2 |
|---|---|
Formule moléculaire |
C26H46N2O2Si |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
2-[dimethyl(octyl)silyl]-1-N,1-N,4-N,4-N-tetraethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H46N2O2Si/c1-8-13-14-15-16-17-20-31(6,7)24-21-22(25(29)27(9-2)10-3)18-19-23(24)26(30)28(11-4)12-5/h18-19,21H,8-17,20H2,1-7H3 |
Clé InChI |
OZYFRFLLVUYYJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Si](C)(C)C1=C(C=CC(=C1)C(=O)N(CC)CC)C(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B12588191.png)

![1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-](/img/structure/B12588198.png)
![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12588207.png)
![Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12588208.png)
![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)
![Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate](/img/structure/B12588229.png)





![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
